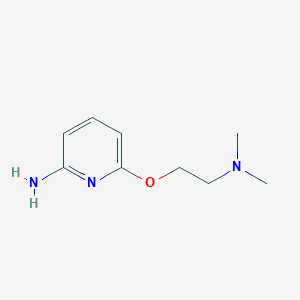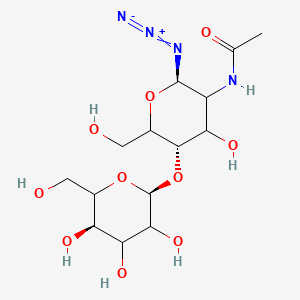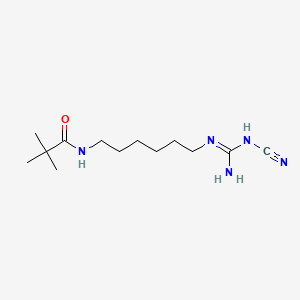
4-(Ethylenediol-methoxy)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylenediol-methoxy)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylenediol-methoxy)-9H-carbazole typically involves the introduction of an ethylenediol-methoxy group to the carbazole core. One common method involves the reaction of carbazole with ethylenediol and methoxy reagents under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd2(dba)3 CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylenediol-methoxy)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or silver oxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or ethylenediol groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield products like 9,9’-bicarbazyl, while substitution reactions can introduce various functional groups to the carbazole core .
Applications De Recherche Scientifique
4-(Ethylenediol-methoxy)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4-(Ethylenediol-methoxy)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in optoelectronic applications. In biological systems, it may interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative with applications in optoelectronics.
4,4’,4’'-Tris(9-carbazolyl)triphenylamine: Known for its use in OLEDs and other electronic devices.
Uniqueness
4-(Ethylenediol-methoxy)-9H-carbazole stands out due to its specific functional groups, which enhance its solubility and reactivity. These properties make it particularly suitable for applications requiring efficient electron transfer and functionalization .
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-17-9-10-18-14-8-4-7-13-15(14)11-5-2-3-6-12(11)16-13/h2-8,16H,9-10H2,1H3 |
Clé InChI |
KTIYQQQJGZGHHG-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC2=C1C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
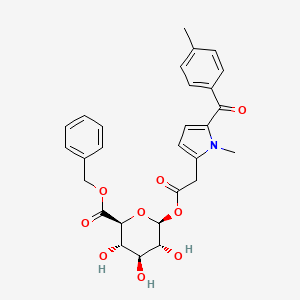
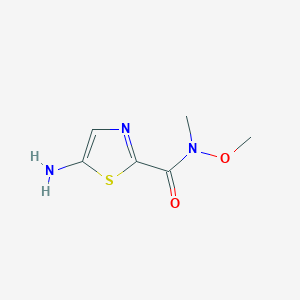
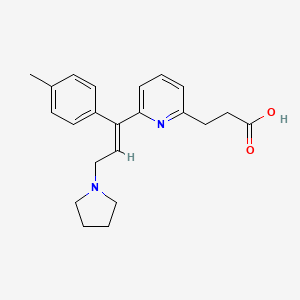
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
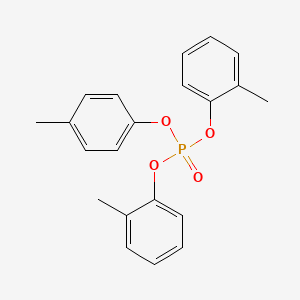
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
